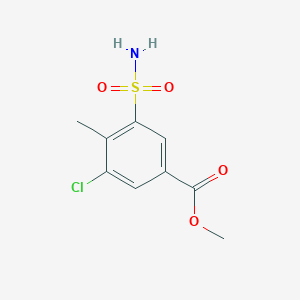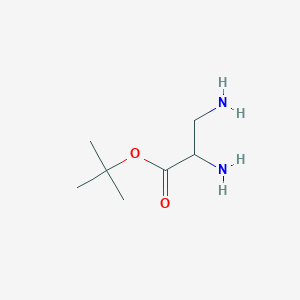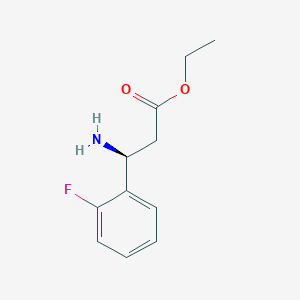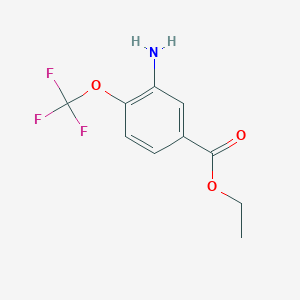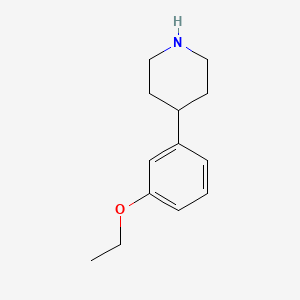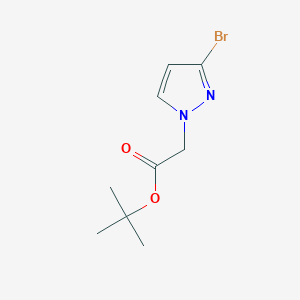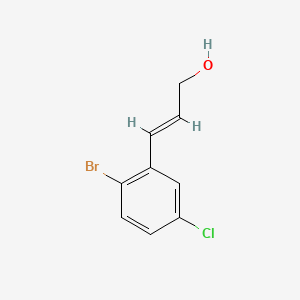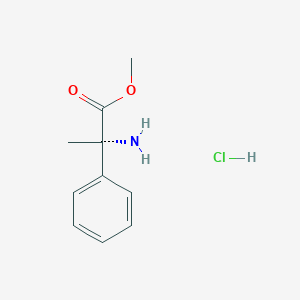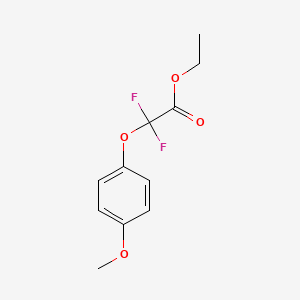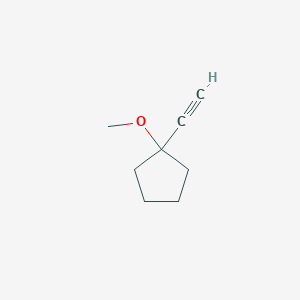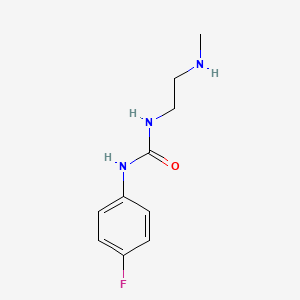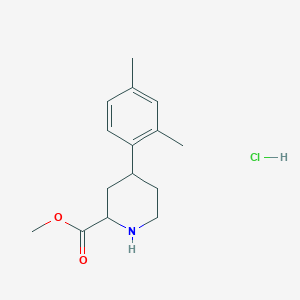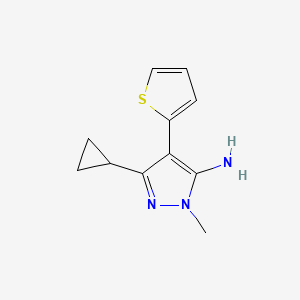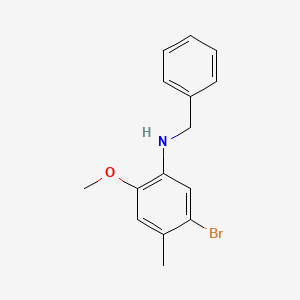
N-benzyl-5-bromo-2-methoxy-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-bromo-2-methoxy-4-methylaniline is an organic compound with a complex structure that includes a benzyl group, a bromine atom, a methoxy group, and a methyl group attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-2-methoxy-4-methylaniline typically involves multiple steps. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Introduction of a methoxy group.
Benzylation: Introduction of a benzyl group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-2-methoxy-4-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution of the bromine atom can yield various substituted anilines.
Scientific Research Applications
N-benzyl-5-bromo-2-methoxy-4-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-2-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxyaniline: Similar structure but lacks the bromine and benzyl groups.
5-bromo-2-methoxyaniline: Similar structure but lacks the benzyl group.
N-benzyl-5-bromo-2-methoxybenzenesulfonamide: Similar structure but includes a sulfonamide group.
Uniqueness
N-benzyl-5-bromo-2-methoxy-4-methylaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the bromine atom provides a site for further chemical modifications.
Properties
Molecular Formula |
C15H16BrNO |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
N-benzyl-5-bromo-2-methoxy-4-methylaniline |
InChI |
InChI=1S/C15H16BrNO/c1-11-8-15(18-2)14(9-13(11)16)17-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3 |
InChI Key |
LNZYETVILHBNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


